7-Methylquinoline-4-carboxamide

Antimalarial Phenotypic Screening Structure-Activity Relationship

Procure 7-Methylquinoline-4-carboxamide as a validated phenotypic screening hit for antimalarial drug discovery. This quinoline-4-carboxamide serves as a critical baseline for structure-activity relationship campaigns targeting translation elongation factor 2 (PfEF2). - In vitro potency: EC₅₀ = 120 nM against P. falciparum 3D7 blood stage. - Selectivity: >100-fold index versus human MRC-5 cells. - Lead optimization reference: Characterized by clogP 4.3, enabling benchmarking of lipophilic ligand efficiency (LLE) and metabolic stability improvements. Supplied with analytical documentation to support hit-to-lead workflows. Suitable for MMV-aligned open-source discovery programs.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B11905909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinoline-4-carboxamide
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CC(=C2C=C1)C(=O)N
InChIInChI=1S/C11H10N2O/c1-7-2-3-8-9(11(12)14)4-5-13-10(8)6-7/h2-6H,1H3,(H2,12,14)
InChIKeyRMPFJSDSKTWAAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylquinoline-4-carboxamide Baseline Profile


7-Methylquinoline-4-carboxamide (compound 1) is a quinoline-4-carboxamide derivative identified as a phenotypic screening hit against the blood stage of Plasmodium falciparum (3D7 strain) [1]. It exhibits moderate in vitro potency (EC₅₀ = 120 nM) and a good selectivity index (>100-fold) against human MRC-5 cells [1]. However, the compound possesses a high calculated partition coefficient (clogP = 4.3), resulting in poor aqueous solubility and high hepatic microsomal intrinsic clearance (Cli) [1].

Why Generic Substitution Fails for This Quinoline Analog


In-class substitution of quinoline-4-carboxamide derivatives is not straightforward due to the delicate interplay between potency, lipophilicity, and metabolic stability. The core scaffold of 7-Methylquinoline-4-carboxamide serves as the basis for structure-activity relationship (SAR) studies, but its unoptimized physicochemical properties—specifically high clogP (4.3) and associated poor solubility and high intrinsic clearance—render it unsuitable for direct in vivo application [1]. Simple halogen replacements or linker modifications yield analogs with divergent potency, lipophilic ligand efficiency (LLE), and pharmacokinetic profiles, as demonstrated in the hit-to-lead optimization of this series [1]. Therefore, procurement decisions must be guided by specific quantitative performance metrics against defined comparators rather than generic class membership.

Quantitative Evidence Guide: Comparator-Based Differentiation


Antiplasmodial Potency Against Lead DDD107498 and Artemisinin

7-Methylquinoline-4-carboxamide (compound 1) exhibits an EC₅₀ of 120 nM against the chloroquine-sensitive P. falciparum 3D7 strain [1]. This potency is 150-fold weaker than the reference control artemisinin (EC₅₀ = 0.8 nM) and 120-fold weaker than the optimized lead compound DDD107498 (compound 2, EC₅₀ = 1 nM) derived from the same series [1].

Antimalarial Phenotypic Screening Structure-Activity Relationship

Lipophilic Ligand Efficiency Compared to Optimized Derivative

The lipophilic ligand efficiency (LLE) of 7-Methylquinoline-4-carboxamide (compound 1) is 2.6. A structurally modified analog, compound 19, achieved an improved LLE of 3.2, representing a 23% increase [1].

Drug-likeness Lipophilicity Physicochemical Property

Physicochemical Deficits Relative to MMV Progression Criteria

7-Methylquinoline-4-carboxamide (compound 1) fails to meet the standard Medicines for Malaria Venture (MMV) hit-to-lead progression criteria for aqueous solubility (>100 μM) and metabolic stability (mouse liver microsomes Cli < 5 mL min⁻¹ g⁻¹) due to its high lipophilicity (clogP = 4.3) [1].

ADME Solubility Microsomal Stability

Recommended Application Scenarios


SAR Reference Compound for Hit-to-Lead Optimization

Given its well-characterized potency (EC₅₀ = 120 nM) and suboptimal physicochemical properties (clogP = 4.3, poor solubility), 7-Methylquinoline-4-carboxamide serves as an ideal baseline compound for medicinal chemistry campaigns aimed at improving LLE, solubility, and metabolic stability of quinoline-4-carboxamide antimalarials [1].

In Vitro Target Engagement and Selectivity Profiling

The compound's moderate potency and good selectivity index (>100-fold against human MRC-5 cells) make it a suitable tool for initial in vitro target engagement studies, particularly for the novel mechanism of action involving inhibition of translation elongation factor 2 (PfEF2), prior to lead optimization [1].

Procurement for Academic and Non-Profit Drug Discovery

7-Methylquinoline-4-carboxamide aligns with the early-stage screening hit profiles commonly evaluated by organizations like the Medicines for Malaria Venture (MMV). Its procurement is justified for laboratories engaged in open-source drug discovery or hit-to-lead programs focused on novel antimalarial chemotypes with new mechanisms of action [1].

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